(4s,5r)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
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Overview
Description
The compound "(4s,5r)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid" is a chiral oxazolidine derivative, which is of interest due to its potential applications in synthetic organic chemistry. The related compounds discussed in the provided papers include various oxazolidine derivatives that have been synthesized and characterized for their potential use in creating oligomers, asymmetric synthesis, and as intermediates for the production of amino acids and other bioactive molecules .
Synthesis Analysis
The synthesis of related oxazolidine derivatives involves multiple steps, including cyclization and rearrangement reactions. For instance, the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization into the corresponding trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine and rearrangement catalyzed by Sn(OTf)2 . Another synthesis approach for a similar compound, (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid, involves the stereoselective addition of phenylmagnesium bromide to an N-sulfinimine derived from (R)-glyceraldehyde acetonide .
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The 1H NMR spectra of synthesized oligomers suggest that these molecules fold into ordered structures, where the C-4 hydrogen of a ring is close to the carbonyl of the next ring, indicating a controlled formation of a specific peptide bond conformation . The molecular structure of related compounds has been determined using various spectroscopic methods and, in some cases, X-ray crystallography .
Chemical Reactions Analysis
Oxazolidine derivatives can participate in various chemical reactions. For example, they can be used in selective esterification reactions under Mitsunobu conditions, as demonstrated by the use of 5,5'-Dimethyl-3,3'-azoisoxazole for the esterification of phenols and benzylic alcohols . Additionally, the anions of certain oxazolidine derivatives can undergo fragmentation-recombination processes to generate other compounds, which can then be converted into dialkylated amino acids through acidic methanolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity towards various reagents. The ordered structures of these molecules, as suggested by their NMR spectra, imply that they have distinct physical properties that can be exploited in the design of foldamers and other synthetic applications . The chemical properties, such as reactivity in esterification and fragmentation-recombination processes, demonstrate the versatility of these compounds in synthetic organic chemistry .
properties
IUPAC Name |
(4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2)20(17(21)14-11-7-4-8-12-14)15(16(24-19)18(22)23)13-9-5-3-6-10-13/h3-12,15-16H,1-2H3,(H,22,23)/t15-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOXAQNPPJHPAD-JKSUJKDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H]([C@@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436066 |
Source
|
Record name | (4s,5r)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153652-70-1 |
Source
|
Record name | (4s,5r)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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